3-Fluoropropyl 4-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl ether
Description
Properties
IUPAC Name |
7-[4-(3-fluoropropoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O/c1-12-11-16-18-9-7-15(20(16)19-12)13-3-5-14(6-4-13)21-10-2-8-17/h3-7,9,11H,2,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBYYHZQEXJITP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CC=C(C=C3)OCCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327452 | |
| Record name | 7-[4-(3-fluoropropoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665718 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478039-30-4 | |
| Record name | 7-[4-(3-fluoropropoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropropyl 4-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl ether typically involves the reaction of 4-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)phenol with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoropropyl 4-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoropropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazolo[1,5-a]pyrimidine ring.
Reduction: Reduced forms of the compound, potentially altering the fluoropropyl group.
Substitution: Substituted derivatives where the fluorine atom is replaced by other nucleophiles.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds related to pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have been studied for their ability to inhibit cell proliferation in various cancer cell lines. The presence of the fluoropropyl group may enhance the lipophilicity and biological activity of the compound, making it a candidate for further investigation in cancer therapeutics .
Antimicrobial Effects
Studies have also explored the antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives. The compound's structure allows it to interact with microbial enzymes or cellular targets, potentially leading to inhibitory effects on bacterial growth. This aspect is particularly relevant in the context of increasing antibiotic resistance .
Synthesis and Evaluation
A notable study synthesized 3-Fluoropropyl 4-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl ether through a multi-step reaction involving pyrazole derivatives. The synthesized compound was evaluated for its biological activities against several cancer cell lines. Results indicated that it exhibited a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
Another critical area of research has focused on the structure-activity relationships of pyrazolo[1,5-a]pyrimidine derivatives. Variations in substituents on the phenyl ring and modifications to the pyrazole scaffold were systematically studied to determine their impact on biological activity. The findings revealed that specific substitutions could significantly enhance potency against particular cancer types .
Mechanism of Action
The mechanism of action of 3-Fluoropropyl 4-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Pyrazolo[1,5-a]pyrimidine vs. Triazolo[1,5-a]pyrimidine
A closely related analog, 3-fluoropropyl 4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl ether (CAS: 478039-24-6), replaces the pyrazolo core with a triazolo system. Key differences include:
Substituent Modifications
Fluorinated Chains and Aromatic Groups
- 4-Fluorophenyl Derivatives : Compound 9e (C₂₉H₃₀ClN₆O₁₀) incorporates a 4-fluorophenyl group and a triazole-linked glycosyl moiety, yielding a higher molecular weight (657.17 g/mol ) and enhanced polarity due to carbohydrate residues .
- Trifluoromethylphenyl Derivatives : Compound 9f (C₃₀H₃₀F₃N₆O₁₀) features a 4-trifluoromethylphenyl group, increasing hydrophobicity (HRMS: 691.1949 [M+H]⁺) .
- Morpholine Derivatives : Pir-10-10 (C₂₀H₂₀F₃N₅O) includes a morpholine ring, improving aqueous solubility (HRMS: 353.2 [M+H]⁺) .
Physicochemical and Spectral Properties
Table 1: Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations:
- Lipophilicity : The 3-fluoropropyl chain in the target compound balances lipophilicity better than polar glycosyl groups (e.g., 9e ) or highly fluorinated substituents (e.g., 9f ).
- Spectral Data : Fluorine NMR signals for related compounds (e.g., δ = 40.31–38.43 ppm in 19F NMR) suggest distinct electronic environments based on substituent placement .
Biological Activity
3-Fluoropropyl 4-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl ether (CAS Number: 478039-30-4) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article will explore its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C16H16FN3O, with a molecular weight of 285.32 g/mol. The structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H16FN3O |
| Molecular Weight | 285.32 g/mol |
| CAS Number | 478039-30-4 |
| Purity | >90% |
Anticancer Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. The compound may act through mechanisms such as inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, studies have shown that similar compounds can target specific kinases involved in cancer progression, leading to reduced tumor growth in preclinical models .
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of various enzymes. Pyrazolo[1,5-a]pyrimidines have been linked to the inhibition of key enzymes involved in inflammatory pathways and cancer metabolism. For example, compounds with similar scaffolds have shown effectiveness against lipoxygenase (LO) enzymes, which play a role in inflammatory responses and cancer progression .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. Modifications at various positions on the core structure can significantly affect potency and selectivity:
- Fluorine Substitution : The presence of fluorine at the propyl group enhances lipophilicity and may improve binding affinity to target proteins.
- Methyl Group : The methyl group at position 2 of the pyrazole ring may influence electronic properties, impacting enzyme interactions.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- In Vitro Studies : A study demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibited cytotoxic effects against HeLa cells (cervical cancer) and L929 cells (normal fibroblasts), highlighting their potential as selective anticancer agents .
- Preclinical Models : In vivo studies on related compounds showed promising results in reducing tumor size in xenograft models, suggesting that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can lead to effective therapeutic agents against cancer .
- Metabolic Stability : Research into metabolic pathways revealed that structural modifications could enhance metabolic stability and reduce toxicity while maintaining efficacy against target enzymes .
Q & A
Q. What are the recommended synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives, and how can they be adapted for synthesizing 3-fluoropropyl-substituted analogs?
Methodological Answer: Pyrazolo[1,5-a]pyrimidines are typically synthesized via multicomponent reactions involving aminopyrazoles, aldehydes, and sulfoxonium ylides under Rh(III) catalysis . For fluorinated analogs like the target compound, modifications include:
- Substituent Introduction: Replace standard aldehydes with fluorinated precursors (e.g., 4-fluorobenzaldehyde) during condensation.
- Functionalization: Post-synthetic fluorination via nucleophilic substitution (e.g., using KF in DMF) or coupling reactions with fluoropropyl groups.
- Optimization: Adjust solvent polarity (e.g., DCM/EtOH mixtures) and temperature (reflux vs. room temperature) to improve yields .
Table 1: Example Reaction Conditions for Pyrazolo[1,5-a]pyrimidine Synthesis
Q. How is structural characterization performed for pyrazolo[1,5-a]pyrimidine derivatives, and what analytical techniques are critical?
Methodological Answer: Key techniques include:
- X-ray Crystallography: Resolve bond lengths (e.g., C–C = 1.35–1.40 Å) and confirm stereochemistry .
- NMR Spectroscopy:
- Mass Spectrometry: Confirm molecular weight (e.g., HRMS with <5 ppm error) .
Table 2: Representative Spectroscopic Data for Pyrazolo[1,5-a]pyrimidines
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| ¹H NMR | δ 2.5 ppm (CH₃), δ 7.3–8.1 ppm (aryl H) | |
| X-ray Diffraction | R factor < 0.05, C–F bond length: 1.34 Å |
Advanced Research Questions
Q. How can contradictory biological activity data for pyrazolo[1,5-a]pyrimidines be resolved, particularly when comparing fluorinated vs. non-fluorinated analogs?
Methodological Answer: Contradictions often arise from:
- Substituent Effects: Fluorine’s electron-withdrawing properties alter binding affinity (e.g., kinase inhibition vs. receptor antagonism). Compare IC₅₀ values across derivatives .
- Assay Variability: Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like KDR kinase or benzodiazepine receptors .
Case Study:
A study on 3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine showed 10× higher potency than its chloro analog in kinase assays due to enhanced hydrophobic interactions .
Q. What strategies optimize the pharmacokinetic profile of 3-fluoropropyl-substituted pyrazolo[1,5-a]pyrimidines?
Methodological Answer:
- Lipophilicity Adjustment: Introduce polar groups (e.g., piperazine) to balance logP values. For example, 1-{2-methyl-3-phenylpyrazolo…} derivatives showed improved solubility via N-alkylation .
- Metabolic Stability: Use deuterated fluoropropyl groups to slow CYP450-mediated degradation.
- In Vivo Testing: Monitor plasma half-life (t₁/₂) in rodent models and correlate with structural features .
Table 3: Comparative PK Parameters for Pyrazolo[1,5-a]pyrimidines
| Derivative | logP | t₁/₂ (h) | Bioavailability (%) | Reference |
|---|---|---|---|---|
| 3-Fluoropropyl analog | 2.8 | 4.2 | 62 | |
| Non-fluorinated | 3.1 | 1.8 | 28 |
Q. How are mechanistic studies designed to elucidate the role of the 3-fluoropropyl group in target binding?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to receptors .
- Fluorescence Quenching: Monitor conformational changes in target proteins (e.g., using tryptophan residues).
- SAR Analysis: Compare analogs with varying fluoropropyl chain lengths (e.g., –CH₂CF₃ vs. –(CH₂)₃F) .
Example: A study on N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)… revealed that the fluoropropyl group enhanced hydrogen bonding with Asp189 in kinase domains .
Data Contradiction Analysis
Q. Why do some pyrazolo[1,5-a]pyrimidines exhibit conflicting cytotoxicity results across studies?
Methodological Answer:
- Cell Line Variability: Test compounds in panels (e.g., NCI-60) to identify lineage-specific effects.
- Apoptosis Assay Design: Use Annexin V/PI staining vs. MTT assays to distinguish necrosis from apoptosis .
- Synergistic Effects: Evaluate combination therapies (e.g., with cisplatin) to clarify mechanisms .
Resolution Workflow:
Replicate assays in triplicate.
Cross-validate with orthogonal methods (e.g., Western blot for caspase-3).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
